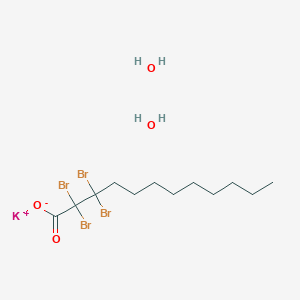
Potassium 2,2,3,3-tetrabromododecanoate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2,2,3,3-tetrabromododecanoate dihydrate is a chemical compound with the molecular formula C12H23Br4KO4 and a molecular weight of 590.02 g/mol . It is a potassium salt of a tetrabrominated dodecanoic acid and is typically found in its dihydrate form. This compound is known for its unique brominated structure, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,2,3,3-tetrabromododecanoate dihydrate typically involves the bromination of dodecanoic acid followed by neutralization with potassium hydroxide. The reaction conditions often include:
Bromination: Dodecanoic acid is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2,2,3,3 positions.
Neutralization: The brominated dodecanoic acid is then neutralized with potassium hydroxide to form the potassium salt. The reaction is typically conducted in an aqueous medium to facilitate the formation of the dihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to control the bromination process efficiently.
Purification: The product is purified through crystallization and filtration to obtain the dihydrate form with high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium 2,2,3,3-tetrabromododecanoate dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The brominated compound can be reduced to form less brominated or debrominated derivatives.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of less brominated or debrominated dodecanoic acids.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Potassium 2,2,3,3-tetrabromododecanoate dihydrate has several scientific research applications:
Biology: Studied for its potential biological activity due to the presence of bromine atoms.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of flame retardants and other brominated industrial chemicals.
Mechanism of Action
The mechanism of action of Potassium 2,2,3,3-tetrabromododecanoate dihydrate involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in:
Electrophilic Reactions: Acting as electrophiles in substitution reactions.
Radical Reactions: Participating in radical-mediated processes.
Coordination Chemistry: Forming coordination complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
Potassium tetrabromopalladate(II): Another brominated potassium salt with different metal coordination.
Potassium hexacyanoferrate(III): A potassium salt with a different anionic structure and applications.
Uniqueness
Potassium 2,2,3,3-tetrabromododecanoate dihydrate is unique due to its specific tetrabrominated dodecanoic acid structure, which imparts distinct reactivity and applications compared to other brominated potassium salts.
Properties
Molecular Formula |
C12H23Br4KO4 |
|---|---|
Molecular Weight |
590.02 g/mol |
IUPAC Name |
potassium;2,2,3,3-tetrabromododecanoate;dihydrate |
InChI |
InChI=1S/C12H20Br4O2.K.2H2O/c1-2-3-4-5-6-7-8-9-11(13,14)12(15,16)10(17)18;;;/h2-9H2,1H3,(H,17,18);;2*1H2/q;+1;;/p-1 |
InChI Key |
MMEGZZSXCPMLAT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC(C(C(=O)[O-])(Br)Br)(Br)Br.O.O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















